2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-13-17(24-19(22-13)14-7-3-2-4-8-14)11-12-21-18(23)15-9-5-6-10-16(15)20/h2-10H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFGYMIMFVLLIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives.
Coupling with Benzamide: The synthesized thiazole derivative is then coupled with benzamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the thiazole ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .
Comparison with Similar Compounds
Structural Analogues in the Benzamide-Thiazole Family
The target compound shares structural motifs with several analogues documented in the literature. Below is a comparative analysis based on substituents, synthesis, and physicochemical properties.
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Heterocyclic Core : The thiazole ring in the target compound provides rigidity and aromaticity, contrasting with Rip-B’s flexible phenethylamine linker or 9c’s triazole-benzodiazole system .
- Synthetic Routes : Compounds like 4da are synthesized via Hantzsch cyclization under catalyst-free conditions (yields: 90–95%), whereas Rip-B derivatives are formed via amide coupling (yields: 34–80%) .
Physicochemical and Spectral Properties
Limited data are available for the target compound, but comparisons can be drawn from analogues:
Table 2: Comparative Physicochemical Data
- Melting Points : The target compound’s melting point is unreported, but bromine and thiazole groups likely elevate it compared to Rip-B (90°C) .
- Spectral Data : The amide C=O stretch in IR (~1675 cm⁻¹) is consistent across analogues. ¹H-NMR aromatic signals vary based on substituent electron-withdrawing/donating effects .
Reactivity and Functionalization Potential
- Bromine Reactivity : The C2-bromine in the target compound may undergo nucleophilic substitution (e.g., Suzuki coupling), akin to brominated intermediates in and .
- Thiazole Functionalization : The thiazole’s C5 position could be modified via electrophilic substitution, similar to 4f (), which features a methylthio group at C2 .
Biological Activity
2-Bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is a synthetic compound that combines a brominated benzamide structure with a thiazole moiety. This unique combination has attracted attention due to its potential biological activities, particularly in medicinal chemistry. The compound's structural complexity may enhance its interaction with biological targets, leading to diverse pharmacological effects.
- IUPAC Name : 2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
- Molecular Formula : C13H13BrN2OS
- Molecular Weight : 296.182 g/mol
- CAS Number : 7520-95-8
The biological activity of 2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Studies suggest that the compound may modulate critical cellular pathways involved in cancer progression and microbial growth inhibition.
Target Interactions
Research indicates that the thiazole and benzamide components may interact with proteins involved in cell signaling and proliferation. For instance:
- Anticancer Activity : The compound has shown potential in inhibiting pathways associated with tumor growth by targeting specific kinases involved in cancer cell proliferation.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens by disrupting essential biochemical pathways, such as protein synthesis and cell wall formation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including 2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide. For example:
- Cell Line Studies : The compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's antimicrobial properties have been explored through various assays:
- Inhibition of Microbial Growth : Preliminary results indicate that 2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-y)ethyl]benzamide can inhibit the growth of bacteria and fungi by targeting essential cellular functions .
Case Studies and Research Findings
Several case studies have documented the biological effects of similar compounds:
- Study on RET Kinase Inhibition : A related thiazole derivative was found to inhibit RET kinase activity effectively, leading to reduced cell proliferation in RET-driven cancers. This suggests that 2-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-y)ethyl]benzamide may share similar mechanisms .
- High-throughput Screening for Cancer Therapeutics : In a high-throughput screening study, compounds with thiazole rings showed promising results as HSET inhibitors, which are crucial for clustering centrosomes in cancer cells. This highlights the potential of thiazole-based compounds in targeting mitotic processes in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
